molecular formula C17H15N3O B5736813 N-[3-(2-quinoxalinyl)phenyl]propanamide

N-[3-(2-quinoxalinyl)phenyl]propanamide

Cat. No.: B5736813
M. Wt: 277.32 g/mol
InChI Key: HAUHKAPFHBCCRK-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]propanamide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Quinoxaline-based compounds are a prominent area of investigation in medicinal chemistry, particularly in oncology research . Structural analogues of this compound, which share the core N-(quinoxalinylphenyl)amide scaffold, have demonstrated significant cytotoxic activity in scientific studies . For instance, closely related quinoxaline-3-propanamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VGFR-2), a key target in anti-angiogenesis cancer therapy . These analogues exhibited potent cytotoxicity against human cancer cell lines, including colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), in some cases exceeding the activity of reference drugs like doxorubicin . The mechanism of action for these compounds involves inducing apoptosis (programmed cell death), as evidenced by a marked increase in apoptotic markers such as caspase-3 and p53, and a disruption of the cell cycle . Other research on 2-oxo-3-phenylquinoxaline derivatives has also confirmed their ability to reduce viability in HCT-116 cells and cause morphological changes indicative of apoptosis . This makes this compound a compound of interest for researchers studying novel pathways for inhibiting tumor growth and proliferation. Safety Information: Refer to the SDS for safe handling instructions.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-17(21)19-13-7-5-6-12(10-13)16-11-18-14-8-3-4-9-15(14)20-16/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHKAPFHBCCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Branching vs. Cyclic Substituents : Linear alkyl chains (e.g., 57a ) yield higher synthesis efficiency (55.3%) compared to branched (57b , 9.1%) or cyclic (57c , 38.0%) groups, likely due to steric hindrance during reductive amination .
  • Electron-Withdrawing Groups : Trifluoromethoxy (in 57a–c ) and sulfonyl (in Bicalutamide ) enhance metabolic stability and receptor binding affinity by modulating electron density .

Key Observations :

  • Heterocyclic Moieties: Quinoxaline (in the target compound) and quinoline (e.g., 4e, ) enhance π-π interactions with enzyme active sites or receptors .
  • Sulfonamide Derivatives : Compounds like 30a () and 7 () show improved solubility and membrane permeability due to sulfonamide groups, critical for anticancer activity .

Physicochemical and Spectroscopic Properties

NMR and mass spectrometry data highlight structural integrity and purity:

Table 3: Spectroscopic Data Comparison
Compound Name 1H NMR Shifts (δ, ppm) 13C NMR Shifts (δ, ppm) HRMS Accuracy (ppm) Reference
57a () 8.53 (s, 1H), 0.72 (s, 9H) 171.88 (C=O), 56.54 (CH2) 0.0001
57c () 10.10 (s, 1H), 1.64 (m, 2H) 170.89 (C=O), 121.83 (Ar-C) Not reported
Compound 7 () Not reported Not reported Not reported
Bicalutamide () Not reported Not reported Complies with USP

Key Observations :

  • Trifluoromethoxy Group : Distinct 19F NMR signals at δ -57.77 (in 57a ) confirm structural integrity .
  • High Purity : RP-HPLC purity ≥99.7% for 57a underscores its suitability for pharmacological studies .

Q & A

Q. What are the optimal synthetic routes for N-[3-(2-quinoxalinyl)phenyl]propanamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of quinoxaline derivatives with substituted phenylpropanamide precursors. Key variables include:

  • Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while ethers improve crystallization .
  • Catalysts : Use of coupling agents like HBTU or EDCI for efficient amidation .
    Post-synthesis, purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) ensures >95% purity. Yield optimization requires strict exclusion of moisture and oxygen .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in quinoxaline (δ 8.5–9.0 ppm) and phenylpropanamide (δ 7.2–7.8 ppm) confirm structural integrity. Amide NH protons appear as broad singlets (δ ~10 ppm) .
    • ¹³C NMR : Carbonyl signals (δ ~170 ppm) and quinoxaline carbons (δ ~140–150 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound, and which assay systems are appropriate for initial pharmacological screening?

Methodological Answer:

  • Reported Activities :
    • Modulation of inflammatory pathways (e.g., COX-2 inhibition) .
    • Interaction with microbial resistance targets (e.g., β-lactamases) .
  • Assay Systems :
    • In vitro enzyme inhibition assays (e.g., fluorometric or colorimetric readouts).
    • Cell-based models (e.g., LPS-induced macrophages for anti-inflammatory screening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Control Experiments :
    • Verify compound purity (>98% by HPLC) to exclude batch variability .
    • Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
  • Structural Analysis : X-ray crystallography or molecular docking can identify conformational changes affecting activity .

Q. What strategies are recommended for improving the compound’s bioavailability and target specificity in preclinical development?

Methodological Answer:

  • Bioavailability Enhancement :
    • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
    • Formulation : Use lipid-based carriers (e.g., liposomes) to enhance membrane permeability .
  • Target Specificity :
    • Structure-Activity Relationship (SAR) Studies : Modify the quinoxaline or propanamide moieties to reduce off-target effects .
    • Computational Screening : Molecular dynamics simulations to predict interactions with non-target proteins .

Q. How can computational methods be integrated with experimental approaches to predict and validate the compound’s interaction with potential biological targets?

Methodological Answer:

  • Step 1 : Perform in silico docking (e.g., AutoDock Vina) to prioritize targets (e.g., kinases, GPCRs) .
  • Step 2 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .
  • Step 3 : Combine molecular dynamics simulations (e.g., GROMACS) with mutagenesis studies to identify critical binding residues .
  • Step 4 : Cross-reference with transcriptomic/proteomic data to assess downstream effects .

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